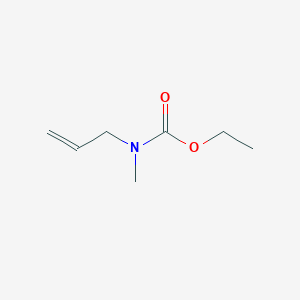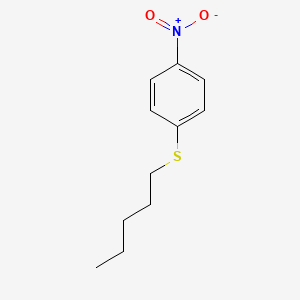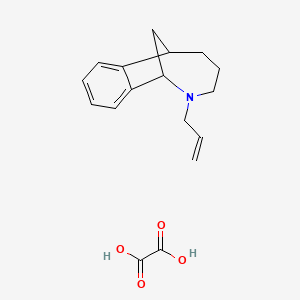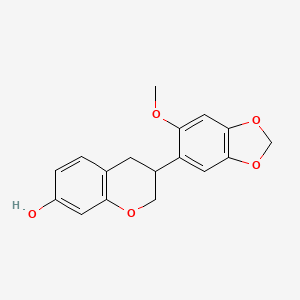
Pentadecadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentadecadiene is an organic compound with the molecular formula C15H28 . It is a type of diene, which means it contains two double bonds within its carbon chain. This compound can exist in various isomeric forms, depending on the positions of the double bonds. This compound is known for its applications in organic synthesis and its presence in certain natural products.
準備方法
Synthetic Routes and Reaction Conditions
Pentadecadiene can be synthesized through various methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. For example, the reaction of a suitable phosphonium ylide with a long-chain aldehyde can yield this compound.
Another method involves the dehydrohalogenation of halogenated precursors. For instance, the treatment of 1-halo-6,9-pentadecadiene with a strong base can result in the elimination of hydrogen halide, forming this compound .
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of long-chain hydrocarbons. This process typically uses metal catalysts such as platinum or palladium to facilitate the removal of hydrogen atoms from the hydrocarbon chain, resulting in the formation of double bonds.
化学反応の分析
Types of Reactions
Pentadecadiene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: The double bonds in this compound can be reduced to single bonds using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 1-halo-6,9-pentadecadiene.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated dienes.
科学的研究の応用
Pentadecadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research has explored the use of this compound derivatives in drug development, particularly for their potential therapeutic effects.
Industry: this compound is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which pentadecadiene exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, for example, the double bonds in this compound react with oxidizing agents to form epoxides or diols. These reactions typically involve the formation of reactive intermediates, such as peroxides or radicals, which then react with the double bonds.
類似化合物との比較
Similar Compounds
Hexadecadiene: Similar to pentadecadiene but with a longer carbon chain.
Decadiene: A shorter-chain diene with similar chemical properties.
Octadecadiene: Another long-chain diene with similar reactivity.
Uniqueness
This compound is unique due to its specific carbon chain length and the positions of its double bonds. This gives it distinct chemical properties and reactivity compared to other dienes. Its specific structure allows it to participate in unique chemical reactions and form specific products that are valuable in various applications.
特性
CAS番号 |
75081-19-5 |
|---|---|
分子式 |
C15H28 |
分子量 |
208.38 g/mol |
IUPAC名 |
(3E)-pentadeca-1,3-diene |
InChI |
InChI=1S/C15H28/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-15H2,2H3/b7-5+ |
InChIキー |
SHWRGPMBBKBLKB-FNORWQNLSA-N |
異性体SMILES |
CCCCCCCCCCC/C=C/C=C |
正規SMILES |
CCCCCCCCCCCC=CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


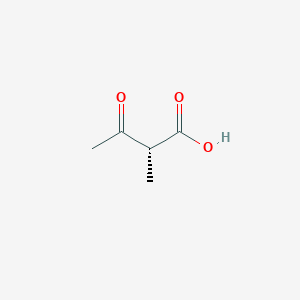
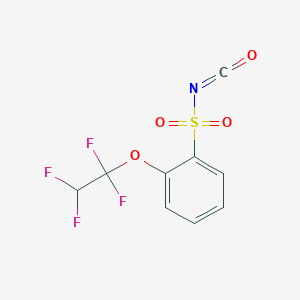
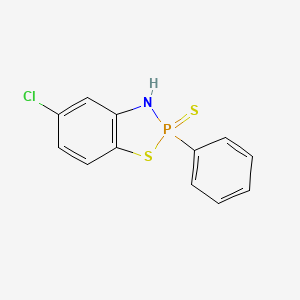
![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)
![4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol](/img/structure/B14438989.png)
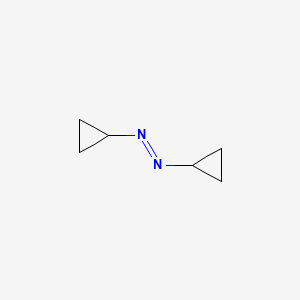

![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
